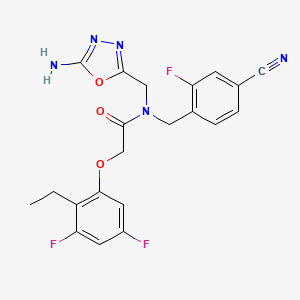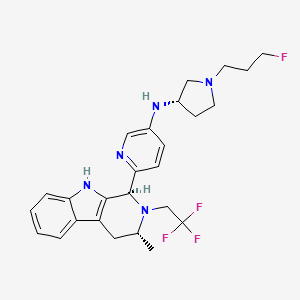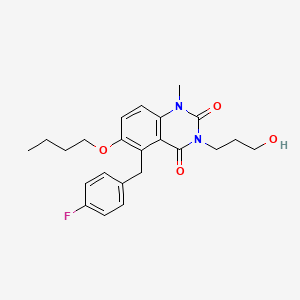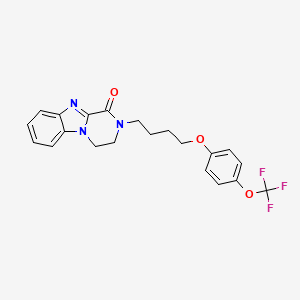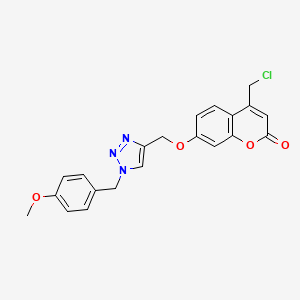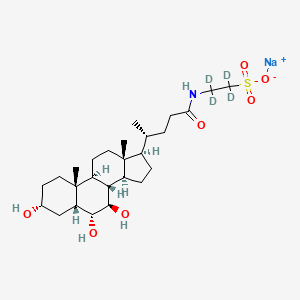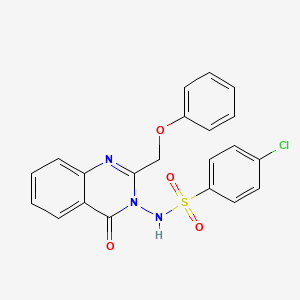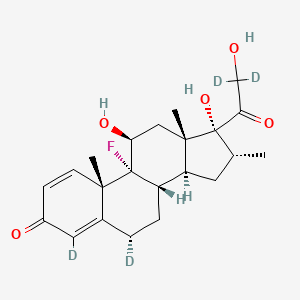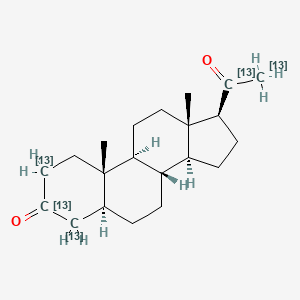
5|A-Dihydroprogesterone-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5α-Dihydroprogesterone-13C5, also known as 5α-pregnane-3,20-dione-13C5, is an isotopically labeled derivative of 5α-dihydroprogesterone. This compound is a progestogen and neurosteroid synthesized from progesterone. It plays a crucial role in various biological processes and is an intermediate in the synthesis of other important steroids such as allopregnanolone and isopregnanolone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5α-dihydroprogesterone-13C5 typically involves the reduction of progesterone using 5α-reductase enzymes. The isotopic labeling with 13C is achieved through the incorporation of 13C-labeled precursors during the synthesis process. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the incorporation of the isotopic label .
Industrial Production Methods
Industrial production of 5α-dihydroprogesterone-13C5 involves large-scale synthesis using biotechnological methods. These methods include the use of microbial fermentation and enzymatic reactions to produce the compound in high yields. The process is optimized to ensure the efficient incorporation of the 13C label and to maintain the purity of the final product .
化学反应分析
Types of Reactions
5α-Dihydroprogesterone-13C5 undergoes various chemical reactions, including:
Oxidation: Conversion to 5α-pregnane-3,20-dione.
Reduction: Formation of 5α-pregnane-3α,20α-diol.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5α-dihydroprogesterone-13C5. These products are often used as intermediates in the synthesis of other biologically active steroids .
科学研究应用
5α-Dihydroprogesterone-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the study of steroid metabolism.
Biology: Investigated for its role in modulating the activity of the GABA_A receptor and its effects on neuronal function.
Medicine: Explored for its potential therapeutic effects in conditions such as anxiety, depression, and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other steroidal compounds
作用机制
5α-Dihydroprogesterone-13C5 exerts its effects through several mechanisms:
Progesterone Receptor Agonist: Binds to and activates the progesterone receptor, influencing gene expression and cellular responses.
GABA_A Receptor Modulation: Acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and contributing to its neurosteroid activity
相似化合物的比较
Similar Compounds
Allopregnanolone: A potent neurosteroid with similar GABA_A receptor modulatory effects.
5β-Dihydroprogesterone: An isomer with different biological activities and receptor affinities.
Progesterone: The precursor from which 5α-dihydroprogesterone-13C5 is synthesized
Uniqueness
5α-Dihydroprogesterone-13C5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its specific interactions with the progesterone receptor and GABA_A receptor also distinguish it from other similar compounds .
属性
分子式 |
C21H32O2 |
|---|---|
分子量 |
321.44 g/mol |
IUPAC 名称 |
(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChI 键 |
XMRPGKVKISIQBV-DQSPSFAYSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CC[C@@H]4[C@@]3(C[13CH2][13C](=O)[13CH2]4)C |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



